

Technical Guide: 6-O-Desmethyl Donepezil-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-O-Desmethyl Donepezil-d5

Cat. No.: B602621

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CAS Number: 1189443-74-0

Introduction

This technical guide provides an in-depth overview of **6-O-Desmethyl Donepezil-d5**, a deuterated active metabolite of the acetylcholinesterase (AChE) inhibitor, Donepezil. Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, and understanding its metabolic fate is crucial for drug development and clinical pharmacology. **6-O-Desmethyl Donepezil-d5** serves as an invaluable tool for researchers and scientists in pharmacokinetic (PK) and metabolic studies, acting as a stable isotope-labeled internal standard for highly accurate quantification in biological matrices. This guide details its physicochemical properties, metabolic pathway, and relevant experimental protocols.

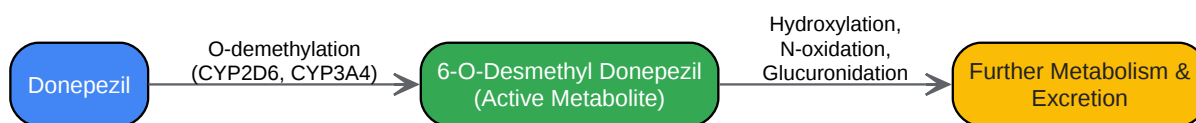
Physicochemical and Quantitative Data

A summary of the key quantitative data for 6-O-Desmethyl Donepezil and its deuterated analog is presented below.

Property	Value	Reference
CAS Number	1189443-74-0	N/A
Molecular Formula	C ₂₃ H ₂₂ D ₅ NO ₃	N/A
Molecular Weight	370.50 g/mol	N/A
Donepezil Clearance (Human Plasma)	0.13 - 0.19 L/hr/kg	N/A
6-O-Desmethyl Donepezil Plasma Radioactivity (% of administered dose)	11%	N/A
6-O-Desmethyl Donepezil AChE Inhibition	Similar to Donepezil	N/A
LC-MS/MS Linearity Range (Donepezil)	0.09 - 24.2 ng/mL	[1]
LC-MS/MS Linearity Range (6-O-Desmethyl Donepezil)	0.03 - 8.13 ng/mL	[1]
HPLC Linearity Range (Donepezil & Metabolites)	10 - 100 ng/mL	[2]
HPLC Quantitation Limit (Fluorescent compounds)	0.1 - 0.3 ng/mL	[2]
HPLC Quantitation Limit (Photometric compounds)	1.2 - 4.3 ng/mL	[2]

Metabolic Pathway of Donepezil

Donepezil undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] The major metabolic pathway leading to the formation of 6-O-Desmethyl Donepezil is O-demethylation. This active metabolite retains significant acetylcholinesterase inhibitory activity. Further metabolism can occur through hydroxylation, N-oxidation, and glucuronidation.



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Metabolic pathway of Donepezil to 6-O-Desmethyl Donepezil.

Experimental Protocols

Quantification of 6-O-Desmethyl Donepezil in Human Plasma by LC-MS/MS

This protocol provides a sensitive and selective method for the simultaneous determination of Donepezil and 6-O-Desmethyl Donepezil in human plasma.^{[1][4]} **6-O-Desmethyl Donepezil-d5** is used as an internal standard.

a. Sample Preparation (Solid-Phase Extraction - SPE)^[4]

- To 500 µL of human plasma, add the internal standard (**6-O-Desmethyl Donepezil-d5**).
- Perform solid-phase extraction using Waters Oasis HLB cartridges.
- Wash the cartridges with an appropriate washing solution.
- Elute the analytes using an elution solution (e.g., 0.1% formic acid in methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. Chromatographic Conditions^[4]

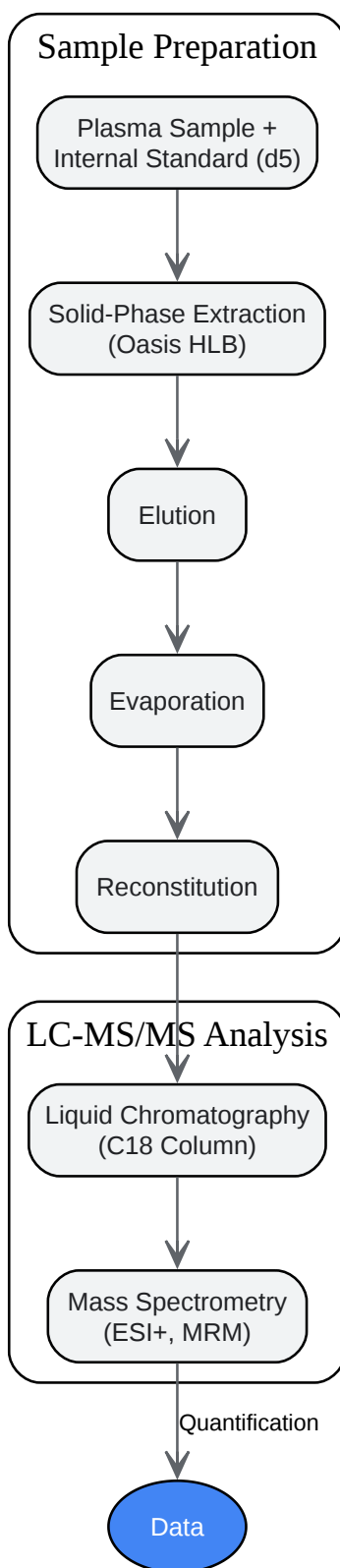
- Column: Waters Novapak C18 (150 mm x 3.9 mm, 4 µm)
- Mobile Phase: Isocratic mixture of 0.2% formic acid in 20mM ammonium acetate, methanol, and acetonitrile (63:20:17, v/v/v).
- Flow Rate: 1.0 mL/min

- Injection Volume: 25 μ L

- Run Time: 6.0 minutes

c. Mass Spectrometry Conditions^[4]

- Ionization Mode: Positive Ion Electrospray (ESI+)
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Donepezil: m/z 380.1 \rightarrow 91.2
 - 6-O-Desmethyl Donepezil: m/z 366.3 \rightarrow 91.3
 - Internal Standard (Galantamine as an example): m/z 288.2 \rightarrow 213.2



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Workflow for LC-MS/MS quantification.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and the inhibitory potential of compounds like 6-O-Desmethyl Donepezil.^{[5][6][7]}

a. Reagents

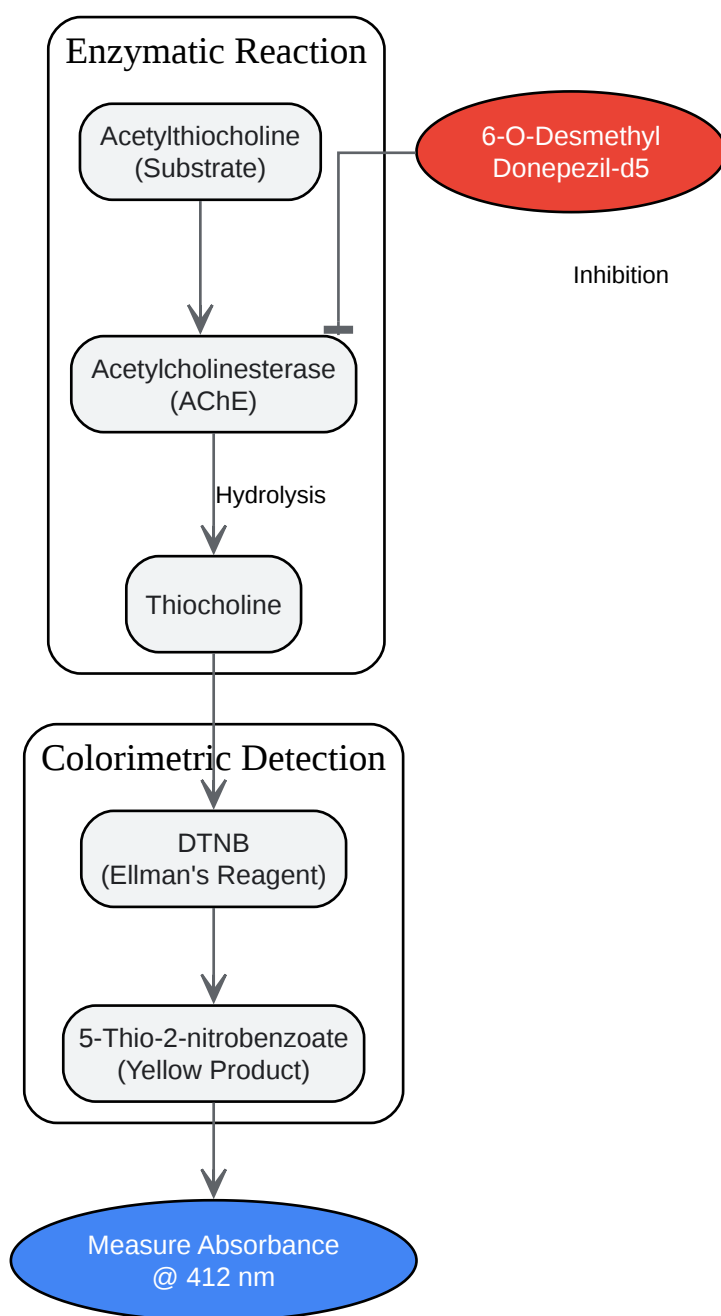
- 0.1 M Phosphate Buffer (pH 8.0)
- 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.
- 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water.
- Acetylcholinesterase (AChE) solution (e.g., 0.36 U/mL in phosphate buffer).
- Test compound (**6-O-Desmethyl Donepezil-d5**) solution at various concentrations.

b. Assay Procedure (96-well plate format)

- Blank: 150 μ L Phosphate Buffer + 10 μ L DTNB + 10 μ L deionized water.
- Control (No Inhibitor): 140 μ L Phosphate Buffer + 10 μ L AChE solution + 10 μ L DTNB + 10 μ L solvent control.
- Test Sample (with Inhibitor): 140 μ L Phosphate Buffer + 10 μ L AChE solution + 10 μ L DTNB + 10 μ L test compound solution.
- Pre-incubation: Mix the components in each well and incubate for 15 minutes at 25°C.^[6]
- Initiate Reaction: Add 10 μ L of the ATCI solution to all wells except the blank. To the blank, add 10 μ L of deionized water.
- Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes using a microplate reader.^[5]

c. Data Analysis

- Calculate the rate of reaction (change in absorbance per minute) for each well.
- Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = $[(\text{Rate of Control} - \text{Rate of Test Sample}) / \text{Rate of Control}] \times 100$
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.



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Principle of the Ellman's method for AChE inhibition.

Conclusion

6-O-Desmethyl Donepezil-d5 is an essential analytical tool for the accurate investigation of Donepezil's pharmacokinetics and metabolism. The provided data and experimental protocols offer a comprehensive resource for researchers in drug development and neuroscience. The detailed methodologies for quantification and activity assessment will facilitate further studies into the clinical pharmacology of Donepezil and its metabolites.

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- To cite this document: BenchChem. [Technical Guide: 6-O-Desmethyl Donepezil-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602621#cas-number-for-6-o-desmethyl-donepezil-d5]

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